N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide
Description
N'-[(1-Benzyl-4-piperidinyl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide (IUPAC name) is a synthetic organic compound with the molecular formula C₂₄H₂₄ClFN₄O₃ and a molecular weight of 470.93 g/mol . It features a central isoxazole ring substituted with a 2-chloro-6-fluorophenyl group at position 3 and a methyl group at position 3. The carbohydrazide moiety is linked to a 1-benzylpiperidine group via a carbonyl bridge. The compound is reported to have a purity of >90% and is cataloged under identifiers such as MFCD02187240 .
Properties
IUPAC Name |
N'-(1-benzylpiperidine-4-carbonyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN4O3/c1-15-20(22(29-33-15)21-18(25)8-5-9-19(21)26)24(32)28-27-23(31)17-10-12-30(13-11-17)14-16-6-3-2-4-7-16/h2-9,17H,10-14H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVCMNLPPBILOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NNC(=O)C3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is . Its structure consists of a piperidine ring, a carbonyl group, and an isoxazole moiety, which are critical for its biological activity.
Pharmacological Profile
-
Mechanism of Action
- The compound functions primarily as an antagonist for specific receptors, influencing various signaling pathways. Its interaction with the CC chemokine receptor-3 (CCR3) has been noted, where it exhibits potent antagonistic properties, affecting eosinophil chemotaxis and Ca mobilization in human cells .
-
Biological Activities
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : Due to its ability to modulate chemokine signaling, the compound may also possess anti-inflammatory properties, making it a candidate for conditions characterized by eosinophilic inflammation.
Table 1: Summary of Biological Activities
Detailed Research Findings
- In Vitro Studies : Research has demonstrated that this compound significantly reduces the migration of eosinophils in response to eotaxin, a chemokine involved in allergic responses .
- Cell Line Testing : In studies involving various cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. The mechanism appears to involve both caspase-dependent and independent pathways leading to apoptosis .
Safety and Toxicology
The compound's safety profile is still under investigation. Initial assessments suggest low acute toxicity in animal models; however, further studies are needed to evaluate chronic exposure effects and potential side effects.
Comparison with Similar Compounds
3-(2-Chloro-6-fluorophenyl)-N'-(4-methoxyphenyl)-5-methyl-4-isoxazolecarbohydrazide
- Formula : C₁₈H₁₅ClFN₃O₃
- MW : 399.79 g/mol
- Key Differences :
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
N'-[1-Benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide
- Formula : C₂₁H₂₅N₃O₂
- MW : 351.44 g/mol
- Key Differences: Substitutes the isoxazole ring with a simpler 4-methylbenzene group.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Bioactivity : While direct bioactivity data for the target compound is unavailable, analogs like 3-(2-chloro-6-fluorophenyl)-N'-(4-methoxyphenyl)-5-methyl-4-isoxazolecarbohydrazide demonstrate the importance of aryl substituents in modulating solubility and binding interactions .
- Synthetic Utility : The acyl chloride derivative (CAS 273-987-0) highlights the role of reactive intermediates in constructing complex hydrazide frameworks .
- Structural Optimization: The benzylpiperidine group in the target compound may enhance blood-brain barrier penetration compared to non-piperidine analogs, a hypothesis supported by piperidine’s prevalence in CNS-targeting drugs .
Notes on Comparative Analysis
Halogenation : The 2-chloro-6-fluorophenyl group is conserved across analogs, suggesting its critical role in steric and electronic interactions.
Piperidine vs.
Synthetic Feasibility : Compounds with acyl chloride or ester groups (e.g., methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate, CAS 4415-09-2) are preferred intermediates due to their reactivity in nucleophilic substitutions .
Q & A
Basic Research Question
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
- NMR Spectroscopy : 1H/13C NMR (CDCl3 or DMSO-d6) to confirm substituent positions. Key signals include:
- Isoxazole C=O at ~165–170 ppm (13C).
- Fluorophenyl aromatic protons as doublets (δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ expected at m/z ~530–540).
How can computational methods predict biological activity and receptor interactions?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). Focus on the fluorophenyl and piperidinyl groups for hydrophobic pocket binding .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric parameters (Taft Es) of substituents to predict activity trends.
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC50) to refine computational models .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
- Experimental Variables : Standardize cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, serum concentration), and compound concentrations (µM vs. nM ranges) .
- Statistical Meta-Analysis : Apply ANOVA or mixed-effects models to aggregate data from multiple studies, adjusting for batch effects.
- Structural Analog Comparison : Compare with analogues like N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide to isolate substituent-specific effects .
Table 2 : Example Analog Comparison
| Compound | Target Affinity (Ki, nM) | Key Structural Difference |
|---|---|---|
| Target Compound | 12 ± 2 | 1-Benzylpiperidinyl |
| N-(3-chloro-4-fluorophenyl)... | 45 ± 5 | Pyridazine vs. Isoxazole |
How to design stability studies under varying storage conditions?
Advanced Research Question
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via:
- HPLC Purity : Track new peaks (degradants) at 254 nm.
- Mass Spectrometry : Identify hydrolyzed products (e.g., cleavage of carbohydrazide bond).
- Light Sensitivity : Use amber vials and assess photodegradation under UV/vis light exposure .
What methodologies assess interactions with biological targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure real-time binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding.
- Cellular Assays : Use luciferase reporters or calcium flux assays in receptor-overexpressing cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
